1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Overview
Description
The compound “1-Azido-2-(2-azidoethoxy)ethane” is a chemical with the molecular formula C4H8N6O . It’s a type of organic compound that contains azide groups .
Synthesis Analysis
In the synthesis of similar azide-containing compounds, the length of oxyethylene units in the pendant chain can vary, leading to changes in their dynamics . For instance, in the synthesis of “1-Azido-2-(2-azidoethoxy)ethane”, the compound was obtained from the derivatization of the natural compound celastrol .
Molecular Structure Analysis
The molecular structure of “1-Azido-2-(2-azidoethoxy)ethane” consists of a chain of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Azido-2-(2-azidoethoxy)ethane” include a molecular weight of 156.146 Da and a monoisotopic mass of 156.075958 Da . It’s a liquid with a refractive index of 1.4374 and a density of 0.99954 g/mL .
Scientific Research Applications
Polymer Chemistry Applications
In polymer chemistry, "1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene" and related compounds have been utilized for postpolymerization modification. Noy et al. (2019) demonstrated that para-fluoro substitution with thiols on polymers containing the pentafluorobenzyl group, followed by substitution with sodium azide, produces azido-functional polymers. These polymers are versatile precursors for a multitude of onward modifications, showcasing click-like efficiencies and thermal stability below 100°C (Noy, Li, Smolan, & Roth, 2019).
Material Science Applications
In the field of material science, the synthesis of novel compounds through reactions involving "this compound" has been explored. Pokhodylo et al. (2021) synthesized a compound via reaction with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, showcasing its utility in creating materials with specific crystal structures and potential for further chemical modifications (Pokhodylo, Slyvka, Goreshnik, & Lytvyn, 2021).
Organic Synthesis Applications
For organic synthesis, the azido and pentafluorophenyl functionalities of compounds like "this compound" offer avenues for creating complex molecules. The work by Arisawa, Ichikawa, and Yamaguchi (2012) on the rhodium-catalyzed synthesis of diaryl sulfides using aryl fluorides and sulfur/organopolysulfides is an example. This process efficiently forms bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides, demonstrating the compound's role in facilitating nucleophilic substitution reactions that are essential for synthesizing a wide range of sulfide-containing aromatic compounds (Arisawa, Ichikawa, & Yamaguchi, 2012).
Mechanism of Action
The mechanism of action of azide-containing compounds can vary widely depending on their structure and the specific application. For instance, in the field of medicinal chemistry, azide-containing compounds can be used in the design of antibody-drug conjugates (ADCs), which enable the targeted delivery of highly potent cytotoxic payloads to tumors .
Safety and Hazards
Properties
IUPAC Name |
1-(2-azidoethoxy)-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3O/c9-3-4(10)6(12)8(7(13)5(3)11)17-2-1-15-16-14/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGLBDJXVITDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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